molecular formula C17H16ClNO4 B3894408 (Z)-3-(5-chloro-2-hydroxyanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one

(Z)-3-(5-chloro-2-hydroxyanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3894408
M. Wt: 333.8 g/mol
InChI Key: ADYKVBOASQZCEU-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(5-chloro-2-hydroxyanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of enones. Enones are characterized by the presence of a conjugated system consisting of a carbon-carbon double bond adjacent to a carbonyl group. This compound features a chloro-substituted hydroxyaniline and a dimethoxyphenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-chloro-2-hydroxyanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxyaniline and 2,4-dimethoxybenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the enone structure.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(5-chloro-2-hydroxyanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

    Substitution: The chloro and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(5-chloro-2-hydroxyanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential pharmacological properties. The presence of chloro and hydroxy groups suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals. Its chemical reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of (Z)-3-(5-chloro-2-hydroxyanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Reactive Oxygen Species (ROS) Generation: The compound could generate ROS, leading to oxidative stress and cellular damage.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(5-bromo-2-hydroxyanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one: Similar structure with a bromo substituent instead of chloro.

    (Z)-3-(5-chloro-2-hydroxyanilino)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one: Similar structure with dihydroxy substituents instead of dimethoxy.

Uniqueness

The uniqueness of (Z)-3-(5-chloro-2-hydroxyanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one lies in its specific substituents, which may impart distinct chemical and biological properties

Conclusion

This compound is a versatile compound with potential applications in chemistry, biology, medicine, and industry. Its unique structure allows for various chemical transformations and interactions with biological targets, making it a valuable subject for scientific research and industrial applications.

Properties

IUPAC Name

(Z)-3-(5-chloro-2-hydroxyanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-22-12-4-5-13(17(10-12)23-2)15(20)7-8-19-14-9-11(18)3-6-16(14)21/h3-10,19,21H,1-2H3/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYKVBOASQZCEU-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CNC2=C(C=CC(=C2)Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C\NC2=C(C=CC(=C2)Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(5-chloro-2-hydroxyanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(Z)-3-(5-chloro-2-hydroxyanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
Reactant of Route 3
(Z)-3-(5-chloro-2-hydroxyanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
(Z)-3-(5-chloro-2-hydroxyanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
(Z)-3-(5-chloro-2-hydroxyanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
Reactant of Route 6
(Z)-3-(5-chloro-2-hydroxyanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.